An In-depth Technical Guide to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and its Core Scaffold
An In-depth Technical Guide to 4-Chloro-7-methylpyrido[2,3-d]pyrimidine and its Core Scaffold
Disclaimer: The query "4-Chloro-7-methylpyrido[2,3-d]pyrimidine" likely refers to the well-studied and commercially significant compound 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine or its parent scaffold 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine . The pyrrolo[2,3-d]pyrimidine core is a crucial intermediate in the synthesis of numerous pharmaceutical agents, most notably Janus kinase (JAK) inhibitors. This guide will focus on the chemical properties and applications of this prominent scaffold.
Core Chemical Properties
The pyrrolo[2,3-d]pyrimidine scaffold is a key building block in medicinal chemistry. The chloro-substituted variant, in particular, serves as a versatile precursor for a wide range of derivatives. Below is a summary of the key chemical properties for the parent compound and its N-methylated analog.
| Property | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine |
| Molecular Formula | C₆H₄ClN₃ | C₇H₆ClN₃ |
| Molecular Weight | 153.57 g/mol [1][2] | 167.60 g/mol |
| CAS Number | 3680-69-1[3] | 7781-10-4 |
| Appearance | Light-colored to off-white crystalline solid[1] | Solid |
| Melting Point | 170-175 °C[1] | Not specified |
| Boiling Point | Decomposes before boiling[1] | Not specified |
| Solubility | Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.[1] | Not specified |
| Chemical Structure | A fused pyrrole and pyrimidine ring system with a chlorine at C4.[1] | A fused pyrrole and pyrimidine ring with a chlorine at C4 and a methyl group at N7. |
Experimental Protocols
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a critical process for the development of related active pharmaceutical ingredients. Several synthetic routes have been developed to improve yield and purity.
A. Synthesis from Diethyl Malonate
An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine starts from diethyl malonate in a multi-step process.[4][5]
Methodology:
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Alkylation: Diethyl malonate undergoes an α-alkylation reaction with allyl bromide.
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Cyclization: The resulting product is cyclized with amidine to form a six-membered bislactam ring.
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Chlorination: The carbonyl groups are chlorinated using phosphorus oxychloride to yield a dichloro pyrimidine ring.
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Oxidation: The terminal double bond is oxidized to an aldehyde group using potassium osmate hydrate and sodium periodate.
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Final Cyclization: The final product is obtained through a reaction with ammonia water, which induces an SNAr/cyclization reaction.[5]
This five-step process results in a total yield of approximately 45.8%.[4][5]
B. Improved Synthesis from 7H-pyrrolo[2,3-d]pyrimidin-4-ol
A more direct method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Methodology:
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A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride, and toluene is warmed to 50°C.
-
N,N-diisopropylethylamine is added in portions while maintaining the temperature at 50°C until the reaction is complete.
-
The product is then centrifuged, washed with water, and dried under a vacuum.
This method has been reported to achieve a conversion rate of up to 84% with a purity of 99.9 area-% as measured by HPLC.
Role in Biological Pathways
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. Its structural similarity to adenine allows it to serve as a template for molecules that can competitively bind to the ATP-binding sites of various kinases.
This core is most famously utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib and Ruxolitinib.[3][6][7] These drugs are instrumental in treating autoimmune diseases like rheumatoid arthritis and certain types of cancer.[3][8]
JAK inhibitors function by blocking the activity of Janus kinases, which are essential components of the JAK-STAT signaling pathway.[9][10][11][12] This pathway is crucial for transmitting signals from cytokines and growth factors to the cell nucleus, thereby regulating immune responses, cell proliferation, and differentiation.[9][10][12][13] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory diseases and malignancies.[11][12] By inhibiting JAKs, drugs derived from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold can modulate these immune and inflammatory responses.[14][15][16]
Visualizations
Diagram 1: Synthesis Workflow
References
- 1. srinichem.com [srinichem.com]
- 2. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 6. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | Benchchem [benchchem.com]
- 8. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. cusabio.com [cusabio.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
Abbildung 1: Allgemeine SNAr-Reaktion am 4-Chlor-7-methylpyrido[2,3-d]pyrimidin mit einem primären oder sekundären Amin (R¹R²NH) zur Bildung des C4-substituierten Produkts.
